molecular formula C21H26N2O2S2 B588590 Thioridazine-d3 2-Sulfone CAS No. 1329652-09-6

Thioridazine-d3 2-Sulfone

Numéro de catalogue: B588590
Numéro CAS: 1329652-09-6
Poids moléculaire: 405.589
Clé InChI: FLGCRGJDQJIJAW-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thioridazine-d3 2-Sulfone is a labelled metabolite of Thioridazine . Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder .


Synthesis Analysis

The synthesis of Thioridazine involves various chemical reactions. The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . In general, the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .


Molecular Structure Analysis

The molecular formula of this compound is C21H23D3N2O2S2 . The molecular weight is 405.59 .


Chemical Reactions Analysis

The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .

Applications De Recherche Scientifique

Trypanothione Reductase Inhibitors and Chagas Disease

Thioridazine, a phenothiazine, has been studied for its potent irreversible inhibition of trypanothione reductase, an enzyme crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates thioridazine can significantly reduce mortality rates and cardiac abnormalities in mice infected with T. cruzi, treated in both acute and chronic phases. This suggests potential chemotherapeutic applications for Chagas disease treatment (Lo Presti et al., 2015).

Antiviral Activity Against RNA-viruses

Thioridazine has been recognized for its antiviral activity towards RNA-viruses, including significant potential against SARS-CoV-2. Phenothiazines like thioridazine inhibit virus replication and entry into host cells by blocking clathrin-dependent endocytosis and cell-cell fusion. This broad-spectrum antiviral activity, demonstrated at non-toxic concentrations, highlights the need for further research in animal and human subjects (Otręba et al., 2020).

Antibiotic-resistant Mycobacterium tuberculosis

Thioridazine has shown efficacy against antibiotic-resistant strains of Mycobacterium tuberculosis. In vitro and in vivo studies suggest that phenothiazines, particularly thioridazine, can inhibit the growth of susceptible, polydrug-, and multidrug-resistant strains of M. tuberculosis. Thioridazine enhances the activity of first-line treatment agents and may reduce adverse effects associated with these drugs, offering a promising adjuvant for tuberculosis therapy (Amaral et al., 2001).

Analytical Methods for Determining Antioxidant Activity

The antioxidant activity of thioridazine and related compounds has been assessed using various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on chemical reactions monitored by spectrophotometry, have been applied in antioxidant analysis, suggesting the potential of thioridazine derivatives in this field (Munteanu & Apetrei, 2021).

Antibacterial Properties

Thioridazine exhibits strong antibacterial activity, particularly against antibiotic-resistant strains of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism of action includes effects on the bacterial cell membrane and inactivation of specific enzymes, suggesting its potential as a source for developing new antibacterial drugs (Hrynchuk & Vrynchanu, 2019).

Mécanisme D'action

Target of Action

Thioridazine-d3 2-Sulfone, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Mode of Action

This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The compound is metabolized by CYP2D6 into (S)- and ®-thioridazine-2-sulfoxide, better known as mesoridazine, and into (S)- and ®-thioridazine-5-sulfoxide . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) are oxidized, yielding these major human metabolites .

Pharmacokinetics

This compound’s pharmacokinetic properties are characterized by a relationship between sterilizing effect and pharmacodynamic indices (PDI) that “wobble” as the duration of therapy increases . By the fourth week of therapy, the potency changes 8.9-fold . The non-protein-bound AUC/MIC associated with maximal kill at the end of therapy is 50.53 (protein binding = 99.5%) .

Result of Action

The compound is intended for the management of schizophrenia and other psychotic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight-driven attenuation of Thioridazine was simulated using a Xenon arc lamp . The photodegradation reached complete primary elimination, whereas 97% of primary elimination and 11% of mineralization was achieved after 256 min of irradiation for the initial concentrations of 500 μg L-1 and 50 mg L-1, respectively .

Safety and Hazards

Thioridazine-d3 2-Sulfone is intended for research use only and not for use in humans . Thioridazine has been associated with cardiac arrhythmias .

Analyse Biochimique

Biochemical Properties

Thioridazine-d3 2-Sulfone interacts with various enzymes and proteins. It is a potent dopamine receptor blocking agent . It is more potent than Thioridazine in displacing spiperone from rat striatal membranes and in inhibiting dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit self-renewal in certain triple-negative breast cancer cell lines via a DRD2-dependent STAT3-and IL-6–dependent mechanism . It also has potent effects on basal ganglia dopamine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a potent dopamine receptor blocking agent . It has been found to displace spiperone from rat striatal membranes and inhibit dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have potent effects on basal ganglia dopamine . It has been found to antagonize amphetamine-induced locomotion and increase the concentration of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in terminals of the nigrostriatal dopamine system .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to dose-dependently inhibit amphetamine-induced locomotion and increase the concentrations of HVA and/or DOPAC in the striatum and olfactory tubercles .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathway of the compound is side-chain sulfoxidation to thioridazine-2-sulfoxide (mesoridazine), which undergoes subsequent oxidation to sulfone (thioridazine-2-sulfone) .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Thioridazine-d3 2-Sulfone involves the oxidation of Thioridazine-d3 2-Sulfide to form the desired sulfone.", "Starting Materials": [ "Thioridazine-d3 2-Sulfide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Thioridazine-d3 2-Sulfide is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "The oxidizing agent is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours).", "The reaction mixture is then quenched with a suitable reagent (e.g. sodium bisulfite, sodium thiosulfate) to remove any unreacted oxidizing agent.", "The product is then isolated by standard techniques (e.g. filtration, evaporation, chromatography) to yield Thioridazine-d3 2-Sulfone." ] }

Numéro CAS

1329652-09-6

Formule moléculaire

C21H26N2O2S2

Poids moléculaire

405.589

Nom IUPAC

2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3

Clé InChI

FLGCRGJDQJIJAW-FIBGUPNXSA-N

SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C

Synonymes

10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3;  _x000B_(+/-)-Thioridazine-2-sulfone-d3;  Imagotan-d3;  Inofal-d3;  Psychoson-d3;  Sulforidazine-d3;  Sulphoridazine-d3;  TPN 12-d3;  Thioridazine-2-sulfone-d3; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.